3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one is a complex organic compound that integrates a chromenone core with thiazole rings
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its structural features suggest potential as a probe in biochemical assays, particularly those involving enzyme inhibition or receptor binding studies.
Medicine: The compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals due to its chromenone core.
Future Directions
Mechanism of Action
Target of action
Thiazole derivatives are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of action
The mode of action of thiazole derivatives can vary greatly depending on their specific structure and target. Some thiazole derivatives act as inhibitors of specific enzymes, while others may interact with cell receptors to modulate their activity
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary greatly depending on their specific structure. Some thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of action
The result of the action of thiazole derivatives can vary greatly depending on their specific targets and mode of action. Some thiazole derivatives have been found to have therapeutic effects in the treatment of various diseases
Action environment
The action environment of thiazole derivatives can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific properties of the thiazole derivative itself
Biochemical Analysis
Biochemical Properties
3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s thiazole ring is known to engage in interactions with biomolecules through hydrogen bonding and π-π stacking, enhancing its binding affinity and specificity . Additionally, it has been observed to inhibit certain kinases, thereby modulating signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage reactive oxygen species.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, the compound inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . It also modulates gene expression by interacting with transcription factors and altering chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action and exerts its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole intermediates. The synthesis can be outlined as follows:
Preparation of Thiazole Intermediates: The thiazole rings are synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Chromenone Core: The chromenone core is synthesized via the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the thiazole intermediates with the chromenone core. This can be achieved through a nucleophilic substitution reaction, where the thiazole moiety is introduced to the chromenone structure under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the saturation of double bonds within the chromenone or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions adjacent to the thiazole rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce fully saturated derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-2-thiazolamine: Shares the thiazole ring but lacks the chromenone core.
2-(4-Methylphenyl)-4H-chromen-4-one: Contains the chromenone core but lacks the thiazole rings.
Uniqueness
3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one is unique due to the combination of the chromenone core with two thiazole rings, which imparts a distinct set of chemical and biological properties not found in simpler analogs.
This compound’s unique structure allows for diverse interactions with biological targets, making it a valuable molecule for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S2/c1-14-6-8-15(9-7-14)18-12-28-21(24-18)11-22-25-19(13-29-22)17-10-16-4-2-3-5-20(16)27-23(17)26/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBFIYLSKXPSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.